Dicyandiamide

Catalog No.
S524684
CAS No.
461-58-5
M.F
C2H4N4
NH2(NH)CNHCN
C2H4N4
M. Wt
84.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyandiamide

CAS Number

461-58-5

Product Name

Dicyandiamide

IUPAC Name

2-cyanoguanidine

Molecular Formula

C2H4N4
NH2(NH)CNHCN
C2H4N4

Molecular Weight

84.08 g/mol

InChI

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)

InChI Key

QGBSISYHAICWAH-UHFFFAOYSA-N

SMILES

C(#N)N=C(N)N

Solubility

SOLUBILITY IN H2O @ 13 °C: 2.26%; MORE SOL IN HOT H2O; SOLUBILITY IN ABS ETHANOL @ 13 °C: 1.26%, IN ETHER @ 13 °C: 0.01%; SOL IN LIQUID AMMONIA, INSOL IN BENZENE & CHLOROFORM
Solubility in water, g/100ml at 25 °C: 4.13

Synonyms

1-cyanoguanidine, cyanoguanidine, dicyandiamide, dicyandiamido, dicyandiamido sulfate

Canonical SMILES

C(#N)N=C(N)N

Description

The exact mass of the compound Dicyandiamide is 84.0436 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.49 msolubility in h2o @ 13 °c: 2.26%; more sol in hot h2o; solubility in abs ethanol @ 13 °c: 1.26%, in ether @ 13 °c: 0.01%; sol in liquid ammonia, insol in benzene & chloroformsolubility in water, g/100ml at 25 °c: 4.13. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2031. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. It belongs to the ontological category of guanidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Mitigation of Nitrous Oxide Emissions

Nitrification Inhibition

Detection in Dairy Products

    Scientific Field: Food Science

    Application Summary: DCD is used by farmers to minimize the environmental impact of livestock on land.

    Methods of Application: Not specified.

    Results: Not specified.

Production of Structural Fiber Polymeric Composite Materials

Dicyandiamide is a white crystalline compound with the chemical formula C₂H₄N₄. It is a dimer of cyanamide and a derivative of guanidine, in which one of the amino hydrogens is replaced by a cyano group. This compound is known for its stability in dry conditions and its solubility in water, alcohol, ethylene glycol, and dimethylformamide, though it is nearly insoluble in ether and benzene . Dicyandiamide has a melting point of approximately 207-209°C and is typically used as a curing agent in various industrial applications .

Data source:

  • Sigma-Aldrich. (n.d.). Dicyandiamide 99% 461-58-5.
  • X. Liu, A. Jia, X. Li, P. Christie, & Z. Li. (2017). A review of effects of dicyandiamide (DCD) on nitrification and nitrous oxide emissions in agricultural soils. Environmental Pollution, 229, 170-180.
  • M. J. Bojdys, J. O. Iwu, T. Liu, & J. Y. Sun. (2010). Dichyandiamide: A versatile precursor for carbon nitride nanosheets and graphene-like frameworks. Journal of the American Chemical Society, 132(18), 6626-6627.
  • PubChem. (n.d.). Dicyandiamide.

  • Hydrolysis: When heated above 200°C, dicyandiamide hydrolyzes to produce ammonia and carbon dioxide. This reaction can also lead to the formation of cyclic azines .
  • Polymerization: At elevated temperatures (150°C), dicyandiamide can polymerize to form tricyantriamide or melamine, which are important in the production of resins and plastics .
  • Reactivity with Nitriles: Dicyandiamide reacts with phenylnitrile to yield benzotriamidine, an intermediate useful for coatings and laminates .

Dicyandiamide exhibits low toxicity but has been studied for its potential biological effects. It acts as a nitrification inhibitor in fertilizers, helping to reduce nitrogen oxide emissions by inhibiting the activity of ammonium-oxidizing bacteria in soil . This property enhances nitrogen retention in agricultural applications.

Dicyandiamide can be synthesized through various methods:

  • From Cyanamide: The most common method involves the self-reaction of cyanamide at temperatures between 100-175°C, leading to the formation of dicyandiamide through dimerization .
  • From Ammonia and Cyanogen Halides: Another synthesis route involves reacting ammonia with cyanogen halides under controlled conditions .
  • Polymerization Techniques: Dicyandiamide can also be produced via polymerization processes involving calcium carbonate-derived carbide or through sulfur removal from thiourea using catalysts like mercuric oxide .

Dicyandiamide has numerous industrial applications:

  • Curing Agent: Widely used in epoxy resins and coatings to enhance mechanical properties .
  • Fertilizers: Functions as a nitrification inhibitor to improve nitrogen use efficiency in agriculture .
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds .
  • Explosives: Utilized in formulations for explosives due to its stability and reactivity .
  • Textiles: Employed in dyeing processes and as a flame retardant in textile formulations .

Research on dicyandiamide's interactions primarily focuses on its role as a curing agent. Studies have explored its mechanisms when combined with epoxy resins, revealing complex interactions that enhance the thermal stability and mechanical properties of the resulting materials . Additionally, dicyandiamide's reactivity with other compounds has been investigated for potential applications in drug delivery systems and tissue engineering .

Similar Compounds: Comparison

Dicyandiamide shares structural similarities with several compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
CyanamideMonomerPrecursor to dicyandiamide; less stable than dicyandiamide.
GuanidineBase CompoundContains no cyano groups; primarily used as a base.
MelamineTrimerDerived from dicyandiamide; used extensively in resins.
DicyanamideAnionContains two cyanide groups; used as a counterion in salts.

Dicyandiamide's unique structure allows it to function effectively as both a curing agent and a nitrification inhibitor, distinguishing it from other similar compounds that may not exhibit these dual functionalities.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals; Dry Powder
White odorless solid; [HSDB] White powder; [MSDSonline]
WHITE CRYSTALLINE POWDER.

Color/Form

MONOCLINIC PRISMATIC CRYSTALS FROM WATER OR ALCOHOL
PURE WHITE CRYSTALS

XLogP3

-1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

84.043596145 g/mol

Monoisotopic Mass

84.043596145 g/mol

Heavy Atom Count

6

Density

1.400 @ 25 °C/4 °C
1.4 g/cm³

LogP

-1.15 (LogP)
Log P= -1.15
-1.5 (estimated)

Odor

Odorless

Appearance

Solid powder

Melting Point

209.5 °C
211 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M9B1R0C16H

Related CAS

26591-10-6

GHS Hazard Statements

Aggregated GHS information provided by 1092 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 887 of 1092 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 205 of 1092 companies with hazard statement code(s):;
H302 (88.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000171 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

461-58-5

Wikipedia

2-Cyanoguanidine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

PREPARED BY CONTROLLED POLYMERIZATION OF CYANAMIDE IN WATER IN PRESENCE OF AMMONIA, ALKALINE EARTH HYDROXIDES, OR OTHER SUITABLE BASES.
Cyanoguanidine is manufactured by dimerization of cyanamide in aqueous solution. The 25% cyanamide solution produced is adjusted to pH 8-9 and held at approximately 80 °C for two hours to give complete conversion. The hot liquor is filtered and transferred to a vacuum crystallizer where it is cooled. The crystals of cyanoguanidine are separated in continuous centrifuges and passed to rotary driers.

General Manufacturing Information

Plastics Product Manufacturing
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Wood Product Manufacturing
Construction
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Synthetic Dye and Pigment Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
Guanidine, N-cyano-: ACTIVE
In 1990, the total worldwide production of cyanoguanidine was about 30,000 tons.

Analytic Laboratory Methods

An analysis system based on high performance liquid chromatography as developed for the /determination/ of dicyandiamide present in different forms of aqueous soln and cell free extracts. This novel method, is siimple, rapid and sensitive with a quantification limit as low as 0.5 ng/mul. ....

Stability Shelf Life

STABLE WHEN DRY

Dates

Modify: 2023-08-15

Mitigate nitrate contamination in potato tubers and increase nitrogen recovery by combining dicyandiamide, moringa oil and zeolite with nitrogen fertilizer

Ahmed S Elrys, Mohamed F Abo El-Maati, Enas Mohamed Wagdy Abdel-Hamed, Safaa M A I Arnaout, Khaled A El-Tarabily, El-Sayed M Desoky
PMID: 33385682   DOI: 10.1016/j.ecoenv.2020.111839

Abstract

Potato is considered a nitrogen (N) intensive plant with a low N use efficiency (NUE). The current study introduced an excellent approach by combining dicyandiamide (DCD), moringa seed oil (MSO), or zeolite (ZE), with N fertilizer for maximizing potato tuber yields and NUE as well as minimizing tubers nitrate (NO
) accumulation. The impact of these materials on soil N availability and gaseous emissions (NH
, and N
O) was investigated under incubation conditions. A 2-year field experiment were carried out with seven treatments [without N (control), N fertilizer (350 kg N-urea ha
as a recommended dose; Urea
), 75% of N recommended dose with DCD (Urea
+DCD), Urea
with 2% MSO (Urea
+MSO
), Urea
with 4% MSO (Urea
+MSO
), Urea
with 0.5 Mg ZE ha
(Urea
+ZE
), and Urea
with 1.0 Mg ZE ha
(Urea
+ZE
)]. We also conducted a 40-days incubation trial with the same treatments; however, urea was added at the rate of 200 mg N kg
soil for all treatments, excluding the control. The addition of DCD, MSO, and ZE with urea under incubation conditions delayed the nitrification process, thereby causing a rise in NH
-N content and a decrease in NO
-N content. Ammonia-oxidizing bacteria (AOB) was inhibited (p ≤ 0.01) in treatments Urea+DCD, Urea+MSO
, and Urea+ZE
. The highest NUE indexes were recorded in treatment Urea
+DCD. The highest NO
accumulation (567 mg NO
kg
) in potato tubers was recorded in treatment Urea
. Whilest, the lowest NO
content (81 mg NO
kg
) was in treatment Urea
+DCD. The lowest cumulative N
O emissions and highest cumulative NH
volatilization were observed in the treatment Urea+DCD under incubation conditions. Our findings demonstrated that N fertilizer rate could be reduced by 25%, while the tuber yields increased with an acceptable limit of NO
content, resulting in economical, agronomical, and environmental benefits.


[Effects of dicyandiamide on cadmium accumulation in pakchoi under instant soluble nitrogen fertilizers]

Yue You, Cai-Nan Wu, Wei-Jie Zhong, Zhi-Lin Hou, Yue Liu, Shao-Ting DU, Chong-Wei Jin
PMID: 33345511   DOI: 10.13287/j.1001-9332.202009.035

Abstract

We investigated the effects of dicyandiamide (DCD) on the growth and Cd concentrations in pakchoi cultivated under different instant soluble N fertilizers [ammonium sulfate, ammonium sulfate and sodium nitrate (1:1, ammonium/nitrate), and urea] in Cd-contaminated soils. The results showed that the fresh weight of the edible parts of Cd-stressed pakchoi were increased by 583.3%, 41.5%, and 206.8% under ammonium, ammonium/nitrate, and urea treatments in the presence of DCD, respectively compared with control, and the tolerance index and photosynthetic rate significantly increased, whereas no significant changes were observed under nitrate supply. Under all N treatments with DCD, the MDA and H
O
contents and the superoxide radical production rate in the leaves of pakchoi were decreased, with the highest reduction occurred in ammonium and urea treatments. Cd concentrations in the leaves of pakchoi fertilized with ammonium, ammonium/nitrate, and urea were lowered by 58.3%, 34.0%, and 44.5% and those in the petioles were lowered by 61.8%, 29.4%, and 55.6%, respectively. Cd concentration in the leaves and petioles of pakchoi in the nitrate treatment did not differ significantly from control. These changes could be attributable to the reduction in the acidification of rhizosphere soil in response to the combined application of N fertilizer and DCD. Accordingly, in Cd-contaminated soils with a low buffering capacity, the application of DCD combined with ammonium, ammonium/nitrate, or urea N fertili-zers could alleviate Cd-induced growth stress and inhibit photosynthesis in pakchoi plants and effectively minimize the Cd accumulation.


Measuring Responses of Dicyandiamide-, 3,4-Dimethylpyrazole Phosphate-, and Allylthiourea-Induced Nitrification Inhibition to Soil Abiotic and Biotic Factors

Yu-Pin Lin, Andrianto Ansari, Lien-Chieh Cheng, Chiao-Ming Lin, Rainer-Ferdinand Wunderlich, Thanh-Ngoc-Dan Cao, Hussnain Mukhtar
PMID: 34281066   DOI: 10.3390/ijerph18137130

Abstract

Nitrification inhibitors (NIs) such as dicyandiamide (DCD), 3,4-dimethylpyrazole phosphate (DMPP), and allylthiourea (AT) are commonly used to suppress ammonia oxidization at different time scales varying from a few hours to several months. Although the responses of NIs to edaphic and temperature conditions have been studied, the influence of the aforementioned factors on their inhibitory effect remains unknown. In this study, laboratory-scale experiments were conducted to assess the short-term (24 h) influence of eight abiotic and biotic factors on the inhibitory effects of DCD, DMPP, and AT across six cropped and non-cropped soils at two temperature conditions with three covariates of soil texture. Simultaneously, the dominant contributions of ammonia-oxidizing archaea (AOA) and bacteria (AOB) to potential ammonia oxidization (PAO) were distinguished using the specific inhibitor 2 phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO). Our results revealed that AT demonstrated a considerably greater inhibitory effect (up to 94.9% for an application rate of 75 mg of NI/kg of dry soil) than DCD and DMPP. The inhibitory effect of AT was considerably affected by the relative proportions of silt, sand, and clay in the soil and total PAO. In contrast to previous studies, the inhibitory effects of all three NIs remained largely unaffected by the landcover type and temperature conditions for the incubation period of 24 h. Furthermore, the efficacy of all three tested NIs was not affected by the differential contributions of AOA and AOB to PAO. Collectively, our results suggested a limited influence of temperature on the inhibitory effects of all three NIs but a moderate dependence of AT on the soil texture and PAO. Our findings can enhance the estimation of the inhibitory effect in soil, and pure cultures targeting the AOA and AOB supported ammonia oxidization and, hence, nitrogen dynamics under NI applications.


Effects of dicyandiamide and Mg/P on the global warming potential of swine slurry and sawdust cocomposting

Luana G Sardá, Martha M Higarashi, Rodrigo S Nicoloso, Camila Falkoski, Stephanie M S Ribeiro, Carlos A P Silveira, Hugo M Soares
PMID: 32458307   DOI: 10.1007/s11356-020-09244-8

Abstract

Composting is an emerging strategy for swine slurry treatment; nonetheless, significant greenhouse gases (GHG) emissions may occur during this process. We carried out two separate assays with increasing doses of dicyandiamide (DCD; up to 1.1% w/w) as a nitrification inhibitor and solutions of MgCl
and H
PO
(Mg/P; up to 0.09/0.06 mol kg
) to promote struvite crystallization in order to assess their efficiencies as additives to decrease GHG emission during swine slurry cocomposting with sawdust (1:1v/v). We monitored the nitrous oxide (N
O-N), methane (CH
-C), and carbon dioxide (CO
-C) emissions and the ammonia (NH
-N) and nitrate/nitrite (NOx-N) concentrations in compost reactors (35 L) during the first 4-5 weeks of composting. DCD had no effect on CH
-C and CO
-C emissions but decreased N
O-N losses by up to 56% compared with control. However, DCD inactivation was favored by thermophilic conditions and N
O-N emissions increased to same levels of control after 13 days. Mg/P was effective to decrease N
O-N losses only at the highest dose, which also sustained higher [NH
-N] in the compost by the end of the assessment. Nonetheless, the use of 0.09/0.06 mol kg
of Mg/P also decreased CH
-C and CO
-C emissions compared with lower doses of Mg/P and unamended treatments. Overall, DCD and Mg/P amendments decreased the global warming potential (GWP) of swine slurry composting by up to 46 and 28%, respectively. The Mg/P application may be also interesting to increase the compost quality by increasing its NH
-N availability. Graphical abstract.


Designing for effective controlled release in agricultural products: new insights into the complex nature of the polymer-active agent relationship and implications for use

Ian Levett, Minjie Liao, Chris Pratt, Matthew Redding, Bronwyn Laycock, Steven Pratt
PMID: 32458432   DOI: 10.1002/jsfa.10531

Abstract

Various active chemical agents, such as soil microbial inhibitors, are commonly applied to agricultural landscapes to optimize plant yields or minimize unwanted chemical transformations. Dicyandiamide (DCD) is a common nitrification inhibitor. However, it rapidly decomposes under warm and wet conditions, losing effectiveness in the process. Blending DCD with an encapsulating polymer matrix could help overcome this challenge and slow its release. Here, we encapsulated DCD in a biodegradable matrix of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and investigated the effects of DCD crystal size and loading rates on release rates.
Three DCD crystal size fractions (0-106, 106-250 and 250-420 μm) were blended with PHBV at 200, 400, 600 and 800 gkg
loadings through extrusion processing and release kinetics were studied in water over 8 weeks. For loadings ≥ 600 g kg
, more than 95% release was reached within the first 7 days. By contrast, at 200 g kg
loading only 10%, 36% and 57% of the DCD was mobilized after 8 weeks in water for 0 to 106 μm, 106 to 250 μm and 250 to 420 μm crystal size fractions, respectively.
The lower percolation threshold for this combination of materials lies between 200 and 400 g kg
DCD loading. The grind size fraction of DCD significantly affects the quantity of burst release from the surface of the pellet, particularly below the lower percolation threshold. The results presented here are likely translatable to the encapsulation and release of other crystalline materials from hydrophobic polymer matrices used in controlled release formulations, such as fertilizers, herbicides and pesticides. © 2020 Society of Chemical Industry.


Does Brachiaria humidicola and dicyandiamide reduce nitrous oxide and ammonia emissions from cattle urine patches in the subtropics?

Priscila L Simon, Jeferson Dieckow, Josileia A Zanatta, Bruna Ramalho, Ricardo H Ribeiro, Tony van der Weerden, Cecile A M de Klein
PMID: 32325603   DOI: 10.1016/j.scitotenv.2020.137692

Abstract

Nitrous oxide (N
O) emissions from pasture-based livestock systems represent 34% of Brazil's agricultural greenhouse gas emissions. The forage species Brachiaria humidicola is known for its biological nitrification inhibition (BNI) capacity and N
O emissions reduction ability from urine patches under tropical conditions. However, there is little information about the effect of BNI on N
O emission and ammonia (NH
) volatilisation in the subtropics. This study aimed to: (i) evaluate the potential of Brachiaria humidicola, compared with Panicum maximum (Jacq. cv. Áries; guinea grass), a broadly used grass (with no BNI capacity), to reduce N
O emissions under subtropical conditions; (ii) determine the efficacy of nitrification inhibitor dicyandiamide (DCD) to decrease N
O emissions; and (iii) determine the effect of brachiaria and DCD application on NH
volatilisation. A field experiment was carried out using a Cambisol, where cattle urine ± DCD was applied to brachiaria and guinea grass. Over the 67-day measurement period, cumulative N
O emissions were 20% lower from urine patches in the brachiaria treatment (1138 mg N m
, Emission factor = 1.06%) compared to guinea grass (1436 mg N m
, Emission factor = 1.33%) (P < .10). A greenhouse experiment, using pots with the same treatments as in the field experiment, suggested that this could have been due to lower soil nitrate levels under brachiaria forage compared to guinea grass, indicating that BNI could be a possible mechanism for lower N
O emissions from brachiaria. The DCD application was effective in both forage species, decreasing N
O emissions by 40-50% (P < .10) compared with the urine only treatment. Approximately 25% of the urine applied N was lost via NH
volatilisation, however the NH
loss was not affected by forage species or DCD application (P > .10). Overall, the results demonstrated that brachiaria and DCD use are strategies that can reduce N
O emissions from urine patches.


Do soil property variations affect dicyandiamide efficiency in inhibiting nitrification and minimizing carbon dioxide emissions?

Ahmed S Elrys, Sajjad Raza, Ahmed S M Elnahal, Miao Na, Muneer Ahmed, Jianbin Zhou, Zhujun Chen
PMID: 32580081   DOI: 10.1016/j.ecoenv.2020.110875

Abstract

Nitrification inhibitors (NIs) are used to retard the nitrification process and reduce nitrogen (N) losses. However, the effects of soil properties on NI efficacy are less clear. Moreover, the direct and indirect effects of soil property variations on NI efficiency in minimizing carbon dioxide (CO
) emissions have not been previously studied. An incubation experiment was conducted for 40 days with two treatments, N (200 mg N-urea kg
) and N + dicyandiamide (DCD) (20 mg DCD kg
), and a control group (without the N) to investigate the response of ammonia-oxidizing bacteria (AOB) and archaea (AOA) to DCD application and the consequences for CO
, nitrous oxide (N
O) and ammonia (NH
) emissions from six soils from the Loess Plateau with different properties. The nitrification process completed within 6-18 days for the N treatment and within 30->40 days for the N + DCD treatment. AOB increased significantly with N fertilizer application, while this effect was inhibited in soils when DCD was applied. AOA was not sensitive to N fertilizer and DCD application. The nitrification rate was positively correlated with the clay (p < 0.05) and SOM contents (p < 0.01); DCD was more effective in loam soil with low SOM and high soil pH. Soil pH significantly was decreased with N fertilizer application, while it increased when DCD was applied. Moreover, DCD application decreased CO
emissions from soils by 22%-172%; CO
emissions were negatively correlated with the clay and SOM contents. DCD application decreased N
O emissions in each soil by 1.0- to 94-fold compared with those after N fertilizer application. In contrast, DCD application increased NH
release from soils by 59-278%. NH
volatilization was negatively correlated with clay (p < 0.05) and SOM (p < 0.01) contents and positively correlated with soil pH (p < 0.01). Therefore, soil texture, SOM and soil pH have significant effects on the DCD performance, nitrification process and gaseous emissions.


Synthesis, DNA binding and antimicrobial studies on rhodium(II) complexes of dicyandiamide

S Pramodini Devi, R K Hemakumar Singh, W Sujata, D D Joshi
PMID: 32126860   DOI: 10.1080/15257770.2020.1722164

Abstract

The synthesis and characterization on four rhodium(II) complexes with the formula [Rh
(CH
COO)
(AMUH)
(dcda)
](CH
COO)
(
),[Rh
(CH
COO)
(AEUH)
(dcda)
](CH
COO)
(
),[Rh
(CH
COO)
(APr
UH)
(dcda)
](CH
COO)
(
),[Rh
(CH
COO)
(AB
UH)
(dcda)
](CH
COO)
(
), where AMUH = 1-amidino-O-methylurea, AEUH = 1-amidino-O-ethylurea, APr
UH = 1-amidino-O-n-propylurea, AB
UH = 1-amidino-O-n-butylurea, dcda = dicyandiamide are reported. The complexes were prepared by the reaction of dicyandiamide with rhodium(II) acetate in methanol (
), ethanol (
), n-propanol (
) and n-butanol (
) respectively and characterized by various techniques such as C, H, N analysis, FTIR, UV-Visible, EPR, conductance, SEM, EDX, powder XRD pattern and mass spectral studies. The interaction studies of the complexes with CT-DNA suggested the non-intercalative mode of binding for these complexes. The antimicrobial activity of the complexes against the tested microorganisms viz
and
, using the standard antibiotics streptomycin as positive control is also reported.


Bimetallic core shelled nanoparticles (Au@AgNPs) for rapid detection of thiram and dicyandiamide contaminants in liquid milk using SERS

Abid Hussain, Da-Wen Sun, Hongbin Pu
PMID: 32109658   DOI: 10.1016/j.foodchem.2020.126429

Abstract

Existing methods for contaminants detection in liquid milk are complex, requires chemicals and time-consuming experimental procedure. In this study, SERS based on bimetallic core shelled nanoparticles was employed for simultaneous and fast detection of thiram and dicyandiamide (DCD) in the milk. Spectra ranging from 400 to 1700 cm
were selected to examine thiram (0.5, 1, 2, 5 and 10 ppm) and DCD (20, 40, 80,160 and 320 ppm), by employing 28 nm gold cores and silver-shell thickness of 8 nm. A strong peak at 1379 cm
was ascribed to thiram with LOD of 0.21 ppm and R
of 0.9896, whereas a band at 929 cm
was associated with DCD, delivering LOD of 14.88 ppm and R
of 0.9956. The proposed method could achieve results within 34 min and this ecofriendly method can be further employed for simultaneous and rapid screening of other accidental contaminants in milk.


Overcoming Multiple Absorption Barrier for Insulin Oral Delivery Using Multifunctional Nanoparticles Based on Chitosan Derivatives and Hyaluronic Acid

Zuxian Chen, Shangcong Han, Xiaotang Yang, Lisa Xu, Hong Qi, Guizhou Hao, Jie Cao, Yan Liang, Qingming Ma, Guimin Zhang, Yong Sun
PMID: 32753869   DOI: 10.2147/IJN.S251627

Abstract

Although dynamics and uses of modified nanoparticles (NPs) as orally administered macromolecular drugs have been researched for many years, measures of molecule stability and aspects related to important transport-related mechanisms which have been assessed in vivo remain as relatively under characterized. Thus, our aim was to develop a novel type of oral-based delivery system for insulin and to overcome barriers to studying the stability, transport mechanisms, and efficacy in vivo of the delivery system.
NPs we developed and tested were composed of insulin (INS), dicyandiamide-modified chitosan (DCDA-CS), cell-penetrating octaarginine (r8), and hydrophilic hyaluronic acid (HA) and were physically constructed by electrostatic self-assembly techniques.
Compared to free-insulin, levels of HA-DCDA-CS-r8-INS NPs were retained at more desirable measures of biological activity in our study. Further, our assessments of the mechanisms for NPs suggested that there were high measures of cellular uptake that mainly achieved through active transport via lipid rafts and the macropinocytosis pathway. Furthermore, investigations of NPs indicated their involvement in caveolae-mediated transport and in the DCDA-CS-mediated paracellular pathway, which contributed to increasing the efficiency of sequential transportation from the apical to basolateral areas. Accordingly, high efficiency of absorption of NPs in situ for intestinal loop models was realized. Consequently, there was a strong induction of a hypoglycemic effect in diabetic rats of NPs via orally based administrations when compared with measures related to free insulin.
Overall, the dynamics underlying and influenced by HA-DCDA-CS-r8-INS may hold great promise for stability of insulin and could help overcome interference by the epithelial barrier, and thus showing a great potential to improve the efficacy of orally related treatments.


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